molecular formula C18H39ClN2 B12686326 1-Butyl-1-decylpiperazinium chloride CAS No. 111439-99-7

1-Butyl-1-decylpiperazinium chloride

Cat. No.: B12686326
CAS No.: 111439-99-7
M. Wt: 319.0 g/mol
InChI Key: YLIVTPKBXNTELR-UHFFFAOYSA-M
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Description

1-Butyl-1-decylpiperazinium chloride is an organic compound belonging to the class of quaternary ammonium salts It is characterized by the presence of a piperazine ring substituted with butyl and decyl groups, and a chloride anion

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-1-decylpiperazinium chloride can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 1-decylpiperazine with butyl chloride in the presence of a suitable solvent such as acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or other suitable methods to obtain the desired compound in high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then subjected to purification processes such as distillation, crystallization, and filtration to achieve the required purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-1-decylpiperazinium chloride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions:

    Nucleophilic Substitution: This reaction typically involves the replacement of the chloride anion with other nucleophiles such as hydroxide, cyanide, or alkoxide ions.

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions results in the formation of the corresponding alcohol, while oxidation with hydrogen peroxide can yield various oxidized derivatives .

Mechanism of Action

The mechanism of action of 1-butyl-1-decylpiperazinium chloride involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity by integrating into the lipid bilayer, leading to increased permeability and cell lysis. Additionally, it can interact with proteins and enzymes, inhibiting their function and leading to antimicrobial effects .

Properties

CAS No.

111439-99-7

Molecular Formula

C18H39ClN2

Molecular Weight

319.0 g/mol

IUPAC Name

1-butyl-1-decylpiperazin-1-ium;chloride

InChI

InChI=1S/C18H39N2.ClH/c1-3-5-7-8-9-10-11-12-16-20(15-6-4-2)17-13-19-14-18-20;/h19H,3-18H2,1-2H3;1H/q+1;/p-1

InChI Key

YLIVTPKBXNTELR-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC[N+]1(CCNCC1)CCCC.[Cl-]

Origin of Product

United States

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